molecular formula C64H119N2O19P B12315932 [(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid

[(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid

Cat. No.: B12315932
M. Wt: 1251.6 g/mol
InChI Key: DWLVJCKBUSIFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG8-Mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. One common method involves reacting amino-PEG-DSPE with N-succinimide 3-(N-maleimide)-propionate in the presence of solvents like chloroform and dimethylformamide (DMF), along with triethylamine as a catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of DSPE-PEG8-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to achieve high yield and purity. The product is then purified using techniques like chromatography and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups (-SH) in cysteine residues. This reaction is commonly used for bioconjugation purposes .

Common Reagents and Conditions

The maleimide group in DSPE-PEG8-Mal reacts efficiently with thiol groups at neutral pH (around 7.0). Common reagents used in these reactions include cysteine-containing peptides and proteins .

Major Products Formed

The major products formed from the reaction of DSPE-PEG8-Mal with thiol groups are stable thioether linkages. These linkages are highly stable and resistant to hydrolysis, making them ideal for applications in drug delivery and bioconjugation .

Scientific Research Applications

Chemistry

In chemistry, DSPE-PEG8-Mal is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .

Biology

In biological research, DSPE-PEG8-Mal is employed to modify the surface of liposomes and micelles, enhancing their stability and circulation time in vivo. This modification improves the delivery of encapsulated drugs to specific tissues and cells.

Medicine

In medicine, DSPE-PEG8-Mal is used in the formulation of liposomal drugs and vaccines. The compound’s ability to form stable liposomes makes it an excellent carrier for hydrophobic drugs, improving their solubility and bioavailability.

Industry

In the industrial sector, DSPE-PEG8-Mal is used in the production of targeted drug delivery systems. By modifying the surface of nanoparticles with DSPE-PEG8-Mal, researchers can achieve targeted delivery of therapeutic agents to specific cells or tissues, reducing off-target effects and improving treatment efficacy.

Mechanism of Action

DSPE-PEG8-Mal exerts its effects through the formation of stable liposomes and micelles. The hydrophobic DSPE component allows the compound to self-assemble in aqueous environments, forming a lipid bilayer that can encapsulate hydrophobic drugs. The hydrophilic polyethylene glycol component extends into the aqueous environment, providing steric stabilization and preventing aggregation .

The maleimide group in DSPE-PEG8-Mal reacts with thiol groups in cysteine residues, forming stable thioether linkages. This reaction is commonly used to conjugate DSPE-PEG8-Mal to peptides, proteins, and other biomolecules, enhancing their stability and bioavailability .

Biological Activity

(2R)-2,3-bis(octadecanoyloxy)propoxyphosphinic acid is a complex phosphinic acid derivative characterized by its unique structure and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its multifaceted roles in biological systems.

Chemical Structure and Properties

  • Molecular Formula : C64H119N2O19P
  • Molecular Weight : 1251.6 g/mol
  • IUPAC Name : [3-[2-[3-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

This compound features multiple long-chain fatty acid moieties (octadecanoyloxy groups), which are significant for its interaction with biological membranes and potential pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The octadecanoyloxy groups enhance the lipid solubility and membrane permeability of the compound. This property may facilitate its incorporation into cellular membranes or lipid bilayers, potentially affecting membrane fluidity and function.
  • Enzyme Inhibition : Preliminary studies suggest that phosphinic acids can act as inhibitors of various enzymes involved in signaling pathways. This includes potential inhibition of phospholipase enzymes that play a role in inflammatory responses.
  • Antioxidant Properties : Some derivatives of phosphinic acids have demonstrated antioxidant activity, which may help protect cells from oxidative stress by scavenging free radicals.

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of various phosphinic acid derivatives. The results indicated that compounds with structural similarities to [(2R)-2,3-bis(octadecanoyloxy)propoxy] showed significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective effects of phosphinic acids in models of neurodegenerative diseases. In vitro studies demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The protective effect was associated with the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production .

Comparative Biological Activity Table

Compound NameActivity TypeMechanismReference
(2R)-2,3-bis(octadecanoyloxy)propoxyAnticancerInduces apoptosis
Similar Phosphinic Acid DerivativeNeuroprotectiveReduces oxidative stress
Other Fatty Acid DerivativesAnti-inflammatoryEnzyme inhibition

Properties

Molecular Formula

C64H119N2O19P

Molecular Weight

1251.6 g/mol

IUPAC Name

[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73)

InChI Key

DWLVJCKBUSIFBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.